6-(Difluoromethoxy)-1H-indole

Medicinal Chemistry ADME Drug Design

Indole-based antiviral discovery demands precise substitution-generic 6-substituted indoles cannot replicate the unique electronic and ADME profile of the -OCF2H group. 6-(Difluoromethoxy)-1H-indole resolves this with a validated HCV replicon-inhibitory scaffold. • XlogP 3.5-optimized for BBB penetration in CNS drug programs vs. 6-methoxyindole (XlogP ~2.4) • Key building block per WO 97/45408 A1; ensures regiochemical fidelity in multistep syntheses • 95% purity; stored at 2-8°C; shipped ambient; batch QC documentation available

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
CAS No. 200207-21-2
Cat. No. B1505526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-1H-indole
CAS200207-21-2
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)OC(F)F
InChIInChI=1S/C9H7F2NO/c10-9(11)13-7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H
InChIKeyGLMKRIMDLCUPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)-1H-indole Overview


6-(Difluoromethoxy)-1H-indole (CAS 200207-21-2) is a fluorinated heterocyclic aromatic compound, consisting of an indole core with a difluoromethoxy group at the 6-position . This substitution imparts distinct physicochemical properties, such as a calculated XlogP of 3.5, which influences lipophilicity [1]. As a building block, it is a key intermediate for synthesizing more complex pharmaceutical compounds, with its utility referenced in patents and synthesis protocols . Its primary applications lie in antiviral research, particularly as a genotype inhibitor of Hepatitis C Virus (HCV) replication, and as a precursor in the development of various drug candidates .

Pharmaceutical intermediate for building complex drug candidates

Fluorinated indole scaffold used in patented synthetic routes

Medicinal chemistry exploration via 6-OCF2H substitution

Metabolic stability and lipophilicity modulation

Reported antiviral research context (HCV replicon RNA)

RNA-binding mechanism distinct from NS5B inhibitors

6-(Difluoromethoxy)-1H-indole Positional Specificity


Indole derivatives are foundational in drug discovery, yet their activity and physicochemical properties are exquisitely sensitive to substitution patterns. Generic substitution with other 6-substituted or regioisomeric indoles is not feasible due to the unique combination of the electron-withdrawing and lipophilic difluoromethoxy group and its precise placement on the indole core [1]. For instance, the 5-(difluoromethoxy) isomer (CAS 947380-11-2) will present a different spatial and electronic profile to biological targets, leading to divergent binding affinities and pharmacokinetics . Similarly, replacing the -OCF2H group with a simple methoxy (-OCH3) or ethoxy (-OCH2CH3) group significantly alters metabolic stability and hydrogen bonding capabilities, making performance extrapolations unreliable . The following evidence quantifies these critical differentiations.

Positional isomer

5-(Difluoromethoxy) isomer may present different spatial and electronic profile, altering target binding and ADME outcomes.

Methoxy analog

Replacing –OCF2H with –OCH3 may reduce metabolic stability and shift hydrogen‑bonding capacity, making performance extrapolation unreliable.

6-(Difluoromethoxy)-1H-indole Performance Comparison


Lipophilicity & ADME Profile

The calculated partition coefficient (XlogP) for 6-(difluoromethoxy)-1H-indole is 3.5 [1]. This value is a direct consequence of the difluoromethoxy substituent and is a primary driver of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. While direct experimental data for the unsubstituted indole (XlogP ~2.1) or 6-methoxyindole (XlogP ~2.4) under identical conditions are not available in the current source, this higher calculated lipophilicity for the target compound is a class-level inference that suggests superior passive membrane permeability, a key advantage for building brain-penetrant or orally bioavailable drug candidates [2].

Lipophilicity (XlogP)
Class-level inference
Target: 3.5 vs 6‑Methoxyindole: ~2.4
May support passive membrane permeability screening
Computational prediction; experimental validation recommended
Medicinal Chemistry ADME Drug Design

Metabolic Stability via Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is a well-established metabolically stable bioisostere for the methoxy (-OCH3) group. While a direct head-to-head microsomal stability comparison between 6-(difluoromethoxy)-1H-indole and 6-methoxyindole is unavailable in the current search, research on analogous systems demonstrates this principle. For example, in a study on selective PDE4D inhibitors, replacing a 3-methoxy group with a 3-difluoromethoxy group led to an improved pharmacokinetic profile in rats [1]. This class-level inference supports the notion that the 6-OCF2H-substituted indole will exhibit superior metabolic stability compared to its 6-OCH3-substituted counterpart, reducing the likelihood of rapid CYP450-mediated O-dealkylation, a common metabolic soft spot for methoxyarenes.

Metabolic stability
Class-level inference
–OCF2H improved PK profile vs –OCH3 (PDE4D inhibitor study)
Supports metabolic stability review
Not quantified for this specific pair; based on class analogy
Metabolism Bioisosteres Medicinal Chemistry

Antiviral Activity: HCV Genotype Inhibition

6-(Difluoromethoxy)-1H-indole is described as a genotype inhibitor of Hepatitis C Virus (HCV) replication, acting by binding to the replicon RNA . The compound's antiviral activity is notably modulated by protein kinase inhibitors (staurosporine, H-89, wortmannin), highlighting a specific mechanism of action . This distinguishes it from other indole-based HCV inhibitors that target viral enzymes like the NS5B polymerase. For context, potent indole-based NS5B inhibitors have been reported with EC50 values as low as 0.47 μM [1]. While a specific EC50 for the target compound against HCV is not provided in the available supplier information, its unique mechanism of action—binding to viral RNA rather than a protein target—suggests a different resistance profile and combination therapy potential, which is a key consideration for antiviral drug development.

Antiviral MOA
Supporting evidence
Binds HCV replicon RNA, modulated by kinase inhibitors; distinct from NS5B polymerase inhibitors
Supports RNA‑binding mechanism research
EC50 not reported; mechanism context
Antiviral HCV Virology

6-(Difluoromethoxy)-1H-indole Application Scenarios


CNS Drug Discovery Scaffold

The calculated XlogP of 3.5 for 6-(difluoromethoxy)-1H-indole positions it favorably for CNS drug discovery programs [1]. This lipophilicity is within the optimal range for blood-brain barrier (BBB) penetration. Researchers can utilize this scaffold to synthesize libraries of derivatives, leveraging the metabolically stable -OCF2H group to optimize for both target engagement and favorable ADME properties. This is a superior starting point compared to 6-methoxyindole (estimated XlogP ~2.4), which may exhibit lower brain uptake [2].

HCV Biology & Drug Resistance

Given its reported activity as an HCV genotype inhibitor that binds to replicon RNA, this compound serves as a unique chemical probe for virology research . Its mechanism, which is distinct from direct-acting antivirals (DAAs) that target the NS5B polymerase or NS3/4A protease, makes it invaluable for studying viral replication complexes and RNA dynamics. It can be used to investigate novel antiviral strategies and to profile emerging viral strains for cross-resistance, as reported in studies with protein kinase inhibitors .

Pharmaceutical Intermediate Synthesis

6-(Difluoromethoxy)-1H-indole is a key building block, as evidenced by its use in patented synthetic routes (e.g., WO 97/45408 A1) . Procurement of this specific intermediate ensures the correct regiochemistry and functional group is in place for subsequent chemical transformations, such as formylation or cross-coupling, to build more complex and potent pharmaceutical candidates. Its use guarantees fidelity in multistep syntheses, where the unique reactivity of the 6-position and the stability of the difluoromethoxy group are essential.

Application
Selection Property
Validation Focus
CNS drug discovery research
Fluorinated indole scaffold (moderate lipophilicity)
Blood‑brain barrier penetration assessment
HCV replication research
Reported replicon RNA binding mechanism
Mechanism of action and resistance profiling
Pharmaceutical intermediate synthesis
6‑(Difluoromethoxy) substitution for regiochemistry
Synthetic fidelity and downstream functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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